N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide
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Overview
Description
N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide is a synthetic organic compound that features a fluorophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide typically involves the coupling of a fluorophenylmethyl halide with an indole derivative under basic conditions. Common reagents used in this synthesis include bases such as potassium carbonate or sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1H-indole-3-propanamide: Similar structure but lacks the fluorophenyl group.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an isobutylphenyl group instead of a fluorophenyl group.
Uniqueness
N-[(3-Fluorophenyl)methyl]-3-(1H-indol-4-YL)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17FN2O |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-(1H-indol-4-yl)propanamide |
InChI |
InChI=1S/C18H17FN2O/c19-15-5-1-3-13(11-15)12-21-18(22)8-7-14-4-2-6-17-16(14)9-10-20-17/h1-6,9-11,20H,7-8,12H2,(H,21,22) |
InChI Key |
FOCTWYHCCLBXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)CCC2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
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